![molecular formula C13H13Cl2N5O B7354387 2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7354387.png)
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone, also known as DPTI, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. DPTI has been synthesized and studied for its potential therapeutic applications in treating type 2 diabetes and other metabolic disorders.
Mécanisme D'action
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone inhibits PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream targets of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in adipocytes and hepatocytes, and improved glucose homeostasis in vivo.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and diabetes. In addition, this compound has been shown to reduce body weight and fat mass, and improve lipid metabolism in these models. These effects are likely mediated by the inhibition of PTP1B and the subsequent improvement in insulin signaling and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is its specificity for PTP1B, which reduces the potential for off-target effects. In addition, this compound has been shown to be effective in improving glucose homeostasis and insulin sensitivity in animal models of obesity and diabetes, suggesting its potential as a therapeutic agent. However, one limitation of this compound is its relatively low potency compared to other PTP1B inhibitors. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
For research on 2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone include the development of more potent and selective PTP1B inhibitors, as well as the evaluation of this compound in clinical trials for the treatment of type 2 diabetes and other metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on glucose homeostasis and insulin sensitivity, and to identify potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of 2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone involves several steps, starting with the reaction of 2,6-dichlorobenzaldehyde with ethyl 2-oxoacetate to form 2,6-dichloro-α,β-unsaturated ester. This intermediate is then reacted with 2-aminopyrrolidine to form the pyrrolidine ring, and subsequently reacted with sodium azide to form the tetrazole ring. The final step involves reduction of the nitro group to form the amine, which is then acylated with 2,6-dichlorobenzoyl chloride to form this compound.
Applications De Recherche Scientifique
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications in treating type 2 diabetes and other metabolic disorders. In vitro studies have shown that this compound inhibits PTP1B activity and improves insulin signaling in adipocytes and hepatocytes. In vivo studies in animal models of obesity and diabetes have shown that this compound improves glucose homeostasis and insulin sensitivity, and reduces body weight and fat mass. These findings suggest that this compound may be a promising candidate for the development of novel anti-diabetic drugs.
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5O/c14-9-3-1-4-10(15)8(9)7-12(21)20-6-2-5-11(20)13-16-18-19-17-13/h1,3-4,11H,2,5-7H2,(H,16,17,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUBBGNVFTINK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.